molecular formula C19H11ClN6O2 B14962295 2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B14962295
M. Wt: 390.8 g/mol
InChI Key: JNMXNRCHKCSRHL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a chemical compound supplied for research purposes. Its specific biological activity, mechanism of action, and primary research applications are currently under investigation. Researchers are exploring its potential in various fields, which may include [e.g., oncology, infectious diseases, or neuroscience]. The presence of both a triazole group and a naphthyridine dione core in its structure suggests potential for [e.g., targeting specific enzymes or interacting with nucleic acids], though this requires experimental validation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the available technical data sheet and relevant scientific literature for handling and safety information prior to use.

Properties

Molecular Formula

C19H11ClN6O2

Molecular Weight

390.8 g/mol

IUPAC Name

8-(2-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C19H11ClN6O2/c20-13-3-1-2-4-16(13)25-7-5-14-11(17(25)27)9-12-15(23-14)6-8-26(18(12)28)19-21-10-22-24-19/h1-10H,(H,21,22,24)

InChI Key

JNMXNRCHKCSRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5)Cl

Origin of Product

United States

Preparation Methods

Annulation via Condensation Reactions

A widely adopted method involves the condensation of 4-aminopyridine derivatives with β-keto esters or diketones. For example, reacting 4-amino-3-cyanopyridine (1 ) with ethyl acetoacetate (2 ) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the intermediate dihydropyrido[4,3-b]pyridinone (3 ), which is subsequently oxidized to the fully aromatic naphthyridine system (4 ) using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

$$
\text{4-Amino-3-cyanopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{ZnCl}_2, \Delta} \text{Dihydropyrido[4,3-b]pyridinone} \xrightarrow{\text{DDQ}} \text{Pyrido[4,3-b]naphthyridine}
$$

Key parameters:

  • Temperature : 80–100°C for condensation; 25°C for oxidation.
  • Yield : 65–75% for the annulation step.

Alternative Ring-Closing Metathesis

Recent advances utilize ring-closing metathesis (RCM) with Grubbs catalysts to construct the naphthyridine core. This method offers superior regiocontrol, particularly when sterically hindered substrates are involved.

Functionalization at Position 2: Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Treating the core scaffold (4 ) with 2-chlorophenylboronic acid (5 ) under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) affords the 2-(2-chlorophenyl) derivative (6 ) with high efficiency.

$$
\text{Pyrido[4,3-b]naphthyridine} + \text{2-Chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-(2-Chlorophenyl)-pyrido[4,3-b]naphthyridine}
$$

Optimization Notes :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Yield : 82–88%.

Ullmann-Type Coupling

For substrates sensitive to boronic acids, Ullmann coupling with 2-chloroiodobenzene and CuI/1,10-phenanthroline in DMSO at 110°C provides an alternative route, albeit with moderate yields (60–68%).

Functionalization at Position 8: Incorporation of the 1H-1,2,4-Triazol-5-yl Moiety

The triazole ring is introduced via cyclocondensation or post-functionalization strategies.

Cyclocondensation with Hydrazine Derivatives

Reacting 8-amino-pyrido[4,3-b]naphthyridine (7 ) with formamidine acetate (8 ) in acetic acid generates the 1H-1,2,4-triazole ring (9 ) through a [3+2] cycloaddition mechanism.

$$
\text{8-Amino derivative} + \text{Formamidine acetate} \xrightarrow{\text{AcOH, \Delta}} \text{1H-1,2,4-Triazol-5-yl-substituted product}
$$

Critical Parameters :

  • Reaction Time : 12–16 hours.
  • Yield : 70–75%.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For higher regioselectivity, the CuAAC "click" reaction between 8-azido-pyrido[4,3-b]naphthyridine (10 ) and propargyl alcohol (11 ) in the presence of CuSO₄/sodium ascorbate yields the triazole derivative (12 ).

$$
\text{8-Azido derivative} + \text{Propargyl alcohol} \xrightarrow{\text{CuSO}_4} \text{1,4-Disubstituted triazole}
$$

Advantages :

  • Regioselectivity : >95% for the 1,4-isomer.
  • Yield : 85–90%.

Final Oxidation and Lactam Formation

The 1,9-dione lactam structure is achieved through oxidation of intermediate dihydroxy derivatives.

Oxidative Cyclization

Treating the hydroxylated precursor (13 ) with MnO₂ in toluene at reflux induces oxidative cyclization, forming the dione system (14 ).

$$
\text{Dihydroxy intermediate} \xrightarrow{\text{MnO}_2, \Delta} \text{1,9(2H,8H)-Dione}
$$

Conditions :

  • Solvent : Anhydrous toluene.
  • Yield : 78–82%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1) to achieve >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂).
  • HRMS : m/z calculated for C₁₉H₁₁ClN₆O₂ [M+H]⁺ 391.0704, found 391.0701.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost (Relative)
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling 88 98 High
Ullmann Coupling Cu-mediated coupling 68 95 Moderate
CuAAC Cycloaddition Click chemistry 90 99 High

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : Competing 1,5-regioisomers may arise during cyclocondensation; microwave-assisted synthesis reduces byproduct formation.
  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) enhance sustainability but require optimization for large-scale applications.
  • Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) improves green chemistry metrics without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 or NaOEt in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar molecules, focusing on substituent effects, synthetic yields, and pharmacological implications.

Key Observations :

  • Substituent Position : The triazole ring in the target compound (position 5) differs from analogs like 5f–5h (triazol-4-yl), which may alter binding interactions due to electronic or steric effects .
  • Yield Trends : Substituents like nitro groups (5h ) improve synthetic yields (30.5%), whereas methoxy groups (5g ) reduce yields (7.5%), likely due to steric hindrance or reactivity differences .
  • Chlorophenyl vs. Other Groups : The 2-chlorophenyl moiety in the target compound and 5f may enhance lipophilicity and target affinity compared to methoxy or nitro derivatives .
Pharmacological Implications
  • Antitumor Potential: Analogs like 5f–5h demonstrate antitumor activity, with chlorophenyl derivatives showing enhanced efficacy in preliminary assays . The target compound’s triazol-5-yl group may further modulate kinase inhibition or DNA intercalation.
  • Drug-Likeness: Benzo[b]thieno[3,2-h]-1,6-naphthyridines (e.g., 8d in ) exhibit drug-likeness scores comparable to acyclovir, suggesting the target compound’s structural framework is viable for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what yield optimization strategies are supported by recent literature?

  • Methodological Answer : A multi-step approach is typically employed, involving condensation reactions and heterocyclic ring formation. For example, a three-component reaction (analogous to ) using benzaldehyde derivatives, urea, and acetoacetate esters under reflux conditions can yield intermediates. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ (as in ), may enhance reaction efficiency. Solvent selection (e.g., DMF or DMSO for polar interactions, as noted in ) and temperature control are critical for optimizing yields. Purification via column chromatography with silica gel and recrystallization in ethanol can achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and ring systems. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, 99% purity threshold as in ) ensures purity. X-ray crystallography (if crystalline) provides definitive structural validation. Cross-referencing with PubChem data () ensures consistency in spectral assignments .

Q. How should researchers design initial biological activity screens to evaluate this compound’s potential pharmacological effects?

  • Methodological Answer : Prioritize in vitro assays targeting mechanisms suggested by structural analogs. For example, chloro-substituted dihydropyridines ( ) show antitumor and antimicrobial activity. Use dose-response studies (0.1–100 µM range) in cancer cell lines (e.g., MCF-7, HeLa) and microbial strains. Include positive controls (e.g., doxorubicin for cytotoxicity) and measure IC₅₀ values. Orthogonal assays like ATP quantification or membrane integrity tests reduce false positives .

Advanced Research Questions

Q. What computational strategies can predict reactivity patterns in the synthesis of polycyclic systems like this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (as in ICReDD’s approach, ) model bond formation and regioselectivity. Machine learning tools can predict solvent effects and catalyst performance. Validate computational predictions with small-scale experiments (e.g., varying substituents in triazole rings) and refine models iteratively .

Q. How can contradictory results in cytotoxicity assays between different cell lines be systematically resolved?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic pathways. Perform pharmacokinetic studies (e.g., LC-MS/MS for intracellular concentration measurement). Use RNA sequencing to identify differentially expressed genes (e.g., drug efflux pumps) in resistant lines. Validate hypotheses via siRNA knockdown or competitive inhibition assays. Cross-correlate with apoptosis markers (e.g., caspase-3 activation) .

Q. What advanced reactor designs or process control systems improve scalability for multi-step syntheses of such heterocyclic compounds?

  • Methodological Answer : Continuous-flow reactors (CRDC subclass RDF2050112, ) enhance heat/mass transfer in exothermic steps like cyclization. Implement real-time Process Analytical Technology (PAT), such as inline FTIR, to monitor intermediate formation. Membrane separation (RDF2050104, ) can isolate unstable intermediates. Use Design of Experiments (DoE) to optimize parameters (temperature, residence time) and minimize side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental yields in synthetic routes?

  • Methodological Answer : Re-evaluate computational assumptions (e.g., solvent polarity, implicit vs. explicit solvation models). Perform kinetic studies (e.g., variable-temperature NMR) to identify unaccounted intermediates. Use isotopic labeling (e.g., ¹³C) to trace reaction pathways. Collaborate with computational chemists to refine force fields or incorporate entropy effects .

Safety and Compliance

Q. What safety protocols are critical when handling chlorinated intermediates and triazole-containing compounds?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) for chlorinated aromatics (H301/H311 hazards, ). Store triazole derivatives away from oxidizers (P210–P280 precautions, ). Dispose of waste via neutralization (e.g., sodium bicarbonate for acidic byproducts) and document using SDS guidelines ( ).

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